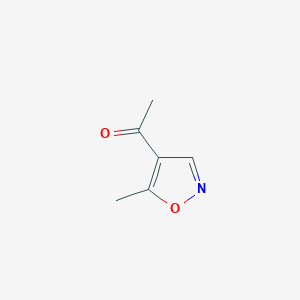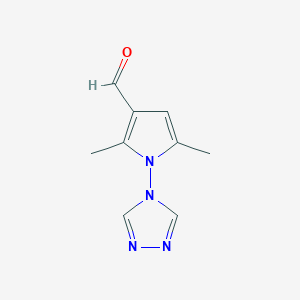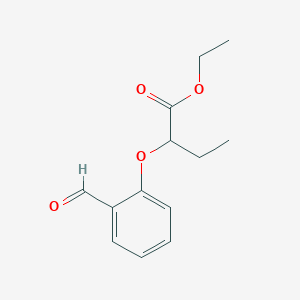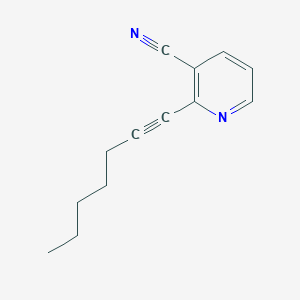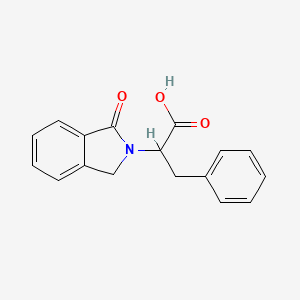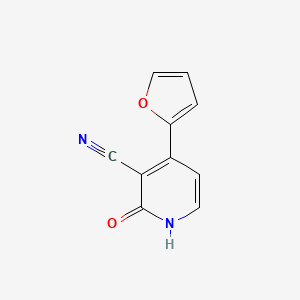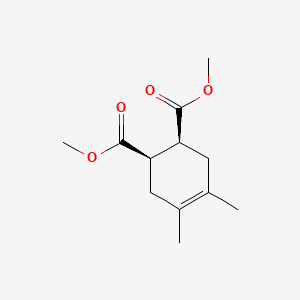![molecular formula C12H14N2O B1303208 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol CAS No. 75998-99-1](/img/structure/B1303208.png)
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in various fields. The compound 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol, although not directly synthesized in the provided papers, shares structural similarities with the compounds that have been synthesized. For instance, the synthesis of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol involved characterizing the compound using techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . Similarly, the synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was characterized by single-crystal X-ray diffraction, and its luminescent property was investigated . These studies provide insights into the methods that could be applied to synthesize and analyze the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for understanding their properties and potential applications. The molecular geometry, vibrational frequencies, and chemical shifts can be calculated using density functional theory (DFT), as demonstrated in the synthesis of 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol . The molecular structure and spectroscopic data of related compounds have been obtained from DFT calculations, providing information on bond lengths, bond angles, and intramolecular charge transfer . The planarity of the benzene ring system and the dihedral angles between pyrazole rings are also important structural features, as seen in the study of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from their chemical structures and the presence of functional groups. For example, the compound 4-[Tris(1H-pyrazol-1-yl)methyl]phenol was prepared by the condensation of 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide . The presence of a hydroxy group in these compounds suggests the possibility of intermolecular hydrogen bonding, which can lead to the formation of dimers or more complex molecular assemblies . The formation of complexes with phenols, as seen in the study of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol, indicates the potential for intermolecular interactions that can affect the stability and reactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The luminescent properties of these compounds, as investigated in the study of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, are of particular interest for applications in optoelectronics . The anti-inflammatory activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives, as evaluated using the heat-induced protein denaturation technique, highlights the biological relevance of these compounds . The stability of complexes formed with phenols, which can withstand high temperatures, is another important aspect of their physical properties .
Applications De Recherche Scientifique
Corrosion Inhibition
A density functional theory (DFT) study was conducted on bipyrazolic-type organic compounds, including 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol, to elucidate their inhibition efficiencies as corrosion inhibitors. The study found that these compounds exhibit different inhibition efficiencies and reactive sites, which are crucial for their application in corrosion inhibition. The efficiencies were related to parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), gap energy (ΔE), and others, with the calculated results being in agreement with experimental data (Wang et al., 2006).
Luminescent Properties
Research on the synthesis, structure, and luminescent properties of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol revealed its potential for luminescent applications. The study included characterizations through single-crystal X-ray diffraction, showing the planar arrangement of the benzene ring system and the arrangement of the pyrazole rings, along with an investigation of its luminescent properties (Tang et al., 2014).
Optical Gas Detection
A novel application for a bis-pyrazole-based thin film for optical gas detection was proposed, utilizing 4-[bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-amino]phenol on quartz substrates. This application demonstrates the compound's reversible sensitivity towards sulfur dioxide (SO2) and its potential as an optical gas sensor (Touzani et al., 2011).
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-12(9(2)14-13-8)7-10-3-5-11(15)6-4-10/h3-6,15H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAVDWUYRBVRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377121 |
Source


|
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol | |
CAS RN |
75998-99-1 |
Source


|
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


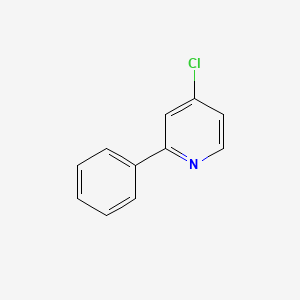

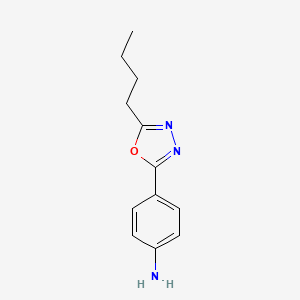


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
